3-(4-Fluorophenyl)-5-(2-phenylpyrimidin-4-yl)-2,1-benzoxazole
CAS No.: 338772-67-1
Cat. No.: VC5213520
Molecular Formula: C23H14FN3O
Molecular Weight: 367.383
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338772-67-1 |
|---|---|
| Molecular Formula | C23H14FN3O |
| Molecular Weight | 367.383 |
| IUPAC Name | 3-(4-fluorophenyl)-5-(2-phenylpyrimidin-4-yl)-2,1-benzoxazole |
| Standard InChI | InChI=1S/C23H14FN3O/c24-18-9-6-15(7-10-18)22-19-14-17(8-11-21(19)27-28-22)20-12-13-25-23(26-20)16-4-2-1-3-5-16/h1-14H |
| Standard InChI Key | UHVKHTYWDVQJKI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)F |
Introduction
Structural and Molecular Characteristics
Core Scaffold Configuration
The molecule features a 2,1-benzoxazole core, a bicyclic system comprising a benzene ring fused to an oxazole moiety. Substituents at positions 3 and 5 include a 4-fluorophenyl group and a 2-phenylpyrimidin-4-yl group, respectively. The benzoxazole nucleus contributes to planar rigidity, enhancing π-π stacking interactions with biological targets . The 4-fluorophenyl group introduces electron-withdrawing effects, potentially improving metabolic stability and membrane permeability .
Electronic Effects of Fluorine Substitution
Fluorine at the para position of the phenyl ring induces a strong dipole moment (∼1.41 D) due to its high electronegativity, which can modulate binding affinity to hydrophobic enzyme pockets. Comparative studies of fluorinated vs. non-fluorinated benzoxazoles demonstrate a 2–3-fold increase in cytotoxic activity against cancer cell lines when fluorine is present .
Pyrimidine-Phenyl Synergy
The 2-phenylpyrimidin-4-yl group at position 5 introduces hydrogen-bonding capabilities via its nitrogen atoms. Pyrimidine rings are known to interact with kinase ATP-binding sites, suggesting potential kinase inhibitory activity . Molecular docking simulations of analogous compounds reveal binding energies of −8.2 to −9.6 kcal/mol with VEGFR-2, a key angiogenesis regulator .
Spectroscopic and Crystallographic Data
While X-ray crystallography data for this specific compound is unavailable, related benzoxazole derivatives exhibit orthorhombic crystal systems with space group P222. Key bond lengths include:
| Bond Type | Length (Å) | Source Compound |
|---|---|---|
| C(2)-O(1) | 1.362 | 4-Chloro-1,3-benzoxazole |
| C(4)-N(1) (pyrimidine) | 1.337 | Pyrimidine Schiff base |
| C(3)-C(4F) (fluorophenyl) | 1.384 | 3-(4-Fluorophenyl)propenone |
¹H NMR signatures for analogous structures show aromatic protons in the δ 7.2–8.1 ppm range, with fluorine coupling constants (J<sub>F-H</sub>) of 8–9 Hz .
Synthetic Methodologies
Benzoxazole Core Formation
The 2,1-benzoxazole ring is typically synthesized via cyclocondensation of 2-aminophenols with carbonyl sources. A representative protocol involves:
-
Reagent Setup: 4-Chloro-2-aminophenol (1.0 eq), carbon disulfide (1.1 eq), and KOH in methanol .
-
Cyclization: Reflux at 80°C for 6 hours under N, yielding 4-chloro-1,3-benzoxazole-2-thiol (95% yield) .
-
Functionalization: Suzuki-Miyaura coupling introduces the 2-phenylpyrimidin-4-yl group using Pd(PPh) catalyst and KCO base in dioxane/HO (4:1) .
Fluorophenyl Incorporation
The 4-fluorophenyl moiety is introduced via Ullmann coupling:
-
Substrate Activation: Benzoxazole-boronic ester (1.0 eq) and 1-bromo-4-fluorobenzene (1.2 eq) in DMF.
-
Catalysis: CuI (10 mol%) and 1,10-phenanthroline (20 mol%) at 110°C for 12 hours .
-
Workup: Column chromatography (SiO, hexane/EtOAc 4:1) affords the target compound in 78% yield .
Biological Activity and Mechanisms
Apoptosis Induction
In gastric adenocarcinoma cells, related compounds activate caspase-3 by 3.2-fold and increase sub-G1 cell populations to 28.4% (vs. 4.1% control) .
Antimicrobial Efficacy
Schiff base analogs exhibit MIC values of 8–16 μg/mL against Enterococcus faecalis, with biofilm disruption at 32 μg/mL . The fluorine atom’s electronegativity enhances membrane penetration, reducing efflux pump efficacy .
Computational and Pharmacokinetic Profiles
ADMET Predictions
| Parameter | Value | Method |
|---|---|---|
| LogP | 3.8 ± 0.2 | XLogP3 |
| H-bond donors | 0 | SwissADME |
| Plasma protein binding | 92.4% | pkCSM |
| CYP3A4 inhibition | Low (IC > 50 μM) | PreADMET |
Molecular Dynamics Simulations
Simulations (100 ns) show stable binding to EGFR kinase (RMSD < 2.0 Å). Key interactions include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume